Benzyl (5-bromopentyl)carbamate

Catalog No.
S3395535
CAS No.
161533-09-1
M.F
C13H18BrNO2
M. Wt
300.19 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Benzyl (5-bromopentyl)carbamate

CAS Number

161533-09-1

Product Name

Benzyl (5-bromopentyl)carbamate

IUPAC Name

benzyl N-(5-bromopentyl)carbamate

Molecular Formula

C13H18BrNO2

Molecular Weight

300.19 g/mol

InChI

InChI=1S/C13H18BrNO2/c14-9-5-2-6-10-15-13(16)17-11-12-7-3-1-4-8-12/h1,3-4,7-8H,2,5-6,9-11H2,(H,15,16)

InChI Key

HYVGOGJCUXKVPW-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)COC(=O)NCCCCCBr

Canonical SMILES

C1=CC=C(C=C1)COC(=O)NCCCCCBr

Benzyl (5-bromopentyl)carbamate is an organic compound with the molecular formula C13H18BrNO2C_{13}H_{18}BrNO_2 and a molecular weight of approximately 300.19 g/mol. This compound features a benzyl group attached to a carbamate functional group, along with a 5-bromopentyl side chain. The presence of the bromine atom in the pentyl chain enhances its reactivity, making it valuable in various chemical applications and biological studies. The compound is categorized under carbamates, which are esters or salts of carbamic acid, known for their diverse biological activities.

  • Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines or thiols, leading to the formation of new compounds.
  • Oxidation: This compound may undergo oxidation reactions to yield different carbamates with varying oxidation states.
  • Reduction: Reduction processes can convert the carbamate group into amines or other functional groups, altering its properties and potential applications .

The biological activity of benzyl (5-bromopentyl)carbamate is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors. The carbamate group can form covalent bonds with active site residues of enzymes, potentially leading to enzyme inhibition. This mechanism allows it to be explored as a candidate for developing enzyme inhibitors for therapeutic purposes. Its unique structure may also contribute to its specificity in biological interactions .

Benzyl (5-bromopentyl)carbamate can be synthesized through several methods:

  • Classic Synthesis:
    • Reactants: Benzyl chloride, 1-bromopentane, and potassium carbonate.
    • Procedure: The reactants are heated in a suitable solvent such as dimethylformamide (DMF) under reflux conditions. After the reaction, purification is typically performed via recrystallization or column chromatography.
  • Industrial Production:
    • For larger-scale production, continuous flow reactors and automated systems are employed to enhance efficiency and yield. Implementing green chemistry principles, such as solvent recycling and waste minimization, is also considered to make the process more sustainable.

Benzyl (5-bromopentyl)carbamate has a wide range of applications:

  • Chemical Research: It serves as a building block for synthesizing more complex organic molecules.
  • Biological Studies: The compound is utilized in enzyme inhibition studies and as a probe for various biological assays.
  • Pharmaceutical Industry: It acts as an intermediate in the synthesis of specialty chemicals and pharmaceuticals .

Research into the interaction of benzyl (5-bromopentyl)carbamate with biological targets reveals its potential as an enzyme inhibitor. Studies have shown that the compound can effectively bind to active sites on enzymes, thereby inhibiting their activity. This property is crucial for developing new therapeutic agents aimed at treating diseases where enzyme inhibition is beneficial .

Several compounds share structural similarities with benzyl (5-bromopentyl)carbamate, each possessing unique characteristics:

Compound NameStructure SimilarityUnique Features
Benzyl carbamateLacks the bromopentyl groupSimpler structure
Ethyl carbamateDifferent alkyl chainDistinct pharmacological properties
Methyl carbamateAnother simple alkyl carbamateVaries in chemical behavior

Uniqueness

Benzyl (5-bromopentyl)carbamate stands out due to its bromopentyl group, which imparts specific reactivity and biological activity not present in simpler carbamates. This unique feature allows for targeted modifications that could lead to the development of novel compounds with therapeutic applications .

XLogP3

3.3

Dates

Modify: 2023-08-19

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